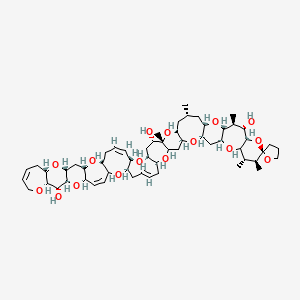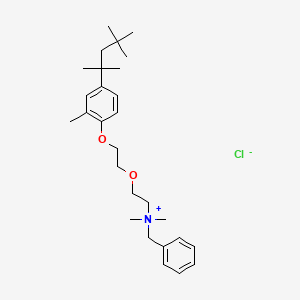
Methylbenzethonium chloride
Descripción general
Descripción
Methylbenzethonium chloride (MBT), also known as quaternary ammonium chloride, is a quaternary ammonium cationic surfactant used in a variety of industrial and medical applications. MBT is a cationic surfactant that is used in the synthesis of new materials, as a preservative, and as an antiseptic. It is also used in the production of pharmaceuticals, agricultural products, and other industrial products. MBT is a quaternary ammonium cationic surfactant that is composed of a benzyl group and a methyl group attached to a nitrogen atom. MBT is a cationic surfactant that has an amphiphilic nature, meaning it is both hydrophilic and lipophilic. This allows MBT to form micelles in aqueous solutions, which increases its solubility in water and allows it to be used in a variety of applications.
Aplicaciones Científicas De Investigación
Antileishmanial Activity
Leishmania Major Treatment
MBCl demonstrated significant antileishmanial activity against both promastigotes and amastigotes of Leishmania major in vitro. Electron microscopy revealed that MBCl caused marked swelling of mitochondria in the treated parasites, suggesting a potential effect on the parasite surface membrane (El-on & Messer, 1986).
Combination Therapy for Cutaneous Leishmaniasis
A clinical trial in Guatemala showed that a combination of paromomycin and MBCl as a topical treatment resulted in a significant clinical response rate for cutaneous leishmaniasis. The treatment was well tolerated with no major adverse effects, suggesting its effectiveness as an alternative to antimonial treatments (Arana et al., 2001).
Application in Cosmetics
- Use as Preservatives and Surfactants: MBCl, along with Benzethonium Chloride, is used primarily as preservatives in cosmetics, usually at concentrations below 1 percent. They can be irritating at concentrations greater than 5 percent but are generally safe at lower concentrations (International Journal of Toxicology, 1985).
Stem Cell Research
- Pluripotent Stem Cell Death Inducing : MBCl has been identified as a compound that induces specific pluripotent stem cell death. This property is significant in stem cell-based therapy, as it could potentially be used to eliminate undifferentiated pluripotent stem cells from stem cell-derived somatic cells, preventing tumor formation after transplantation (Conesa et al., 2011).
General Observations
- Leishmaniasis Clinical Studies : Numerous studies have explored the use of MBCl in combination with other agents for the treatment of various forms of leishmaniasis. These studies have generally found MBCl to be effective, especially in combination therapies, and have contributed significantly to the understanding of its potential in treating this disease (El-on et al., 1992; El-on et al., 1986; Soto et al., 1998; Kim et al., 2009).
Propiedades
IUPAC Name |
benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZLBLDNRUUYQI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylbenzethonium chloride | |
CAS RN |
101912-16-7, 1320-44-1, 25155-18-4 | |
| Record name | Quat 20 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101912167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylbenzethonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylbenzethonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN7590IUQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Methylbenzethonium chloride?
A1: Methylbenzethonium chloride is a quaternary ammonium salt that acts as a cationic surfactant and antiseptic. Its mechanism of action involves disrupting the cell membrane of microorganisms, leading to leakage of cellular contents and ultimately cell death. [, , ]
Q2: Does Methylbenzethonium chloride specifically target certain types of microorganisms?
A2: While Methylbenzethonium chloride exhibits broad-spectrum antimicrobial activity, it has shown efficacy against urea-splitting organisms, including those responsible for diaper rash (ammonia dermatitis). [] Studies also highlight its activity against various Leishmania species, both in vitro and in vivo. [, , , , , , ]
Q3: Are there any known downstream effects on host cells or tissues following Methylbenzethonium chloride exposure?
A3: Methylbenzethonium chloride can induce an inflammatory response in treated tissues. In a study on mice treated with a Methylbenzethonium chloride and paromomycin ointment, a severe inflammatory response was observed at the treatment site after four days. [] Additionally, some clinical studies reported local reactions like burning, pruritus, and vesicle formation in patients treated with topical formulations containing Methylbenzethonium chloride. [, , ]
Q4: What is the molecular formula and weight of Methylbenzethonium chloride?
A4: The molecular formula of Methylbenzethonium chloride is C28H44ClNO2, and its molecular weight is 446.13 g/mol. [, ]
Q5: Is there any available spectroscopic data for Methylbenzethonium chloride?
A5: While the provided research does not offer detailed spectroscopic data, it does mention the use of enzyme analysis to differentiate between susceptible and resistant Leishmania major promastigotes. This suggests the application of techniques like enzyme electrophoresis for characterizing the compound's effects. []
Q6: Does Methylbenzethonium chloride exhibit any catalytic properties?
A6: The provided research focuses on Methylbenzethonium chloride's antiseptic and antiparasitic properties. No information suggests it possesses catalytic properties or applications.
Q7: How do structural modifications of Methylbenzethonium chloride influence its activity?
A8: While the provided research doesn't delve into specific structural modifications of Methylbenzethonium chloride, it does highlight the importance of its combination with other agents like paromomycin and gentamicin for enhanced efficacy against cutaneous leishmaniasis. [, , , , , ] This suggests that exploring structural analogs in combination therapies could be a promising avenue for future research.
Q8: What is known about the stability of Methylbenzethonium chloride under various conditions?
A8: Although the research doesn't explicitly address Methylbenzethonium chloride's stability under different conditions, its use in topical formulations suggests a degree of stability at room temperature. Further research is needed to understand its stability profile in detail.
Q9: What is the absorption and distribution profile of Methylbenzethonium chloride?
A10: The provided research primarily focuses on topical applications of Methylbenzethonium chloride. There is limited information on its systemic absorption and distribution. One study on infants and children suggested that Methylbenzethonium chloride applied topically as a dusting powder or ointment does not pose a significant risk of toxicity through transcutaneous absorption. []
Q10: What in vitro and in vivo models have been used to study Methylbenzethonium chloride's efficacy?
A11: Research demonstrates the use of in vitro models like promastigote and amastigote cultures of various Leishmania species to assess Methylbenzethonium chloride's antiparasitic activity. [, , , , ] Animal models, particularly BALB/c mice infected with Leishmania species, have been instrumental in evaluating the efficacy of topical Methylbenzethonium chloride formulations against cutaneous leishmaniasis. [, , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



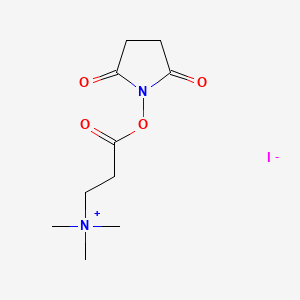
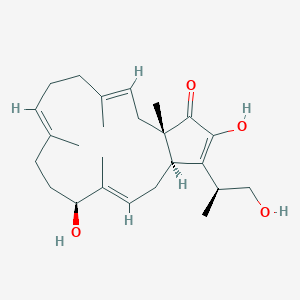
![(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1234837.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-5-[2-(1-hydroxycycloheptyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1234838.png)
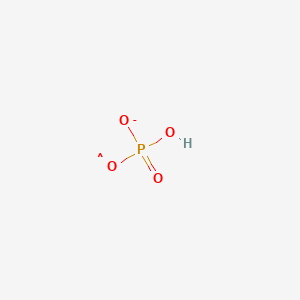
![3-(5,7-Diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-propanol](/img/structure/B1234843.png)

![2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/structure/B1234846.png)
![NCGC00380935-01_C23H23N5O4_(3Z)-6-Hydroxy-3-(1H-imidazol-5-ylmethylene)-12-methoxy-7a-(2-methyl-3-buten-2-yl)-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione](/img/structure/B1234848.png)
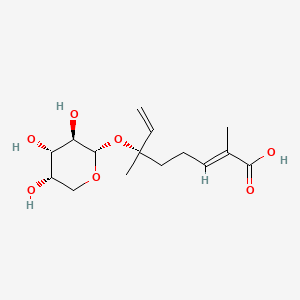
![3-[(2Z,6Z,10Z,14Z,18Z)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-hydroxybenzoic acid](/img/structure/B1234850.png)

![[(3'R,4S,5'R,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethyl-12-(2-methylpropanoyloxy)-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-4'-yl] 2-methylpropanoate](/img/structure/B1234853.png)
